(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine
Overview
Description
(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine is a complex organic compound characterized by multiple fluorine atoms and heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine typically involves multi-step organic synthesis. Key steps may include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reactions: The pyrimidinyl and pyridinyl groups can be introduced via Suzuki or Stille coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scale-up of Reaction Conditions: Adjusting temperature, pressure, and solvent systems for large-scale reactions.
Purification Techniques: Utilizing chromatography and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole core.
Reduction: Reduction reactions may target the pyrimidinyl or pyridinyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored for its potential therapeutic effects, particularly in oncology and neurology.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cell surface receptors, leading to modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine: Similar in structure but may differ in the position or number of fluorine atoms.
Fluorinated Isoindoles: Compounds with similar isoindole cores but different substituents.
Pyrimidinyl and Pyridinyl Derivatives: Compounds with similar heterocyclic groups but different core structures.
Uniqueness
Multiple Fluorine Atoms: The presence of multiple fluorine atoms enhances its chemical stability and biological activity.
Complex Structure: The combination of isoindole, pyrimidinyl, and pyridinyl groups makes it unique in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine, also known by its chemical identifier CID 46206292, is a complex organic compound notable for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C24H14F5N5, with a molecular weight of 431.41 g/mol. Its structural components include multiple fluorine atoms, a pyrimidine ring, and an isoindole moiety, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C24H14F5N5 |
Molecular Weight | 431.41 g/mol |
Boiling Point | Predicted at 596.3 °C |
Density | Predicted at 1.41 g/cm³ |
Solubility | DMSO: 125 mg/mL |
The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The presence of fluorine atoms enhances lipophilicity, which aids in the binding affinity to biological targets. The isoindole structure is crucial for enzyme inhibition, particularly in pathways associated with cancer and other diseases.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various kinases and enzymes involved in cellular signaling pathways:
- Kinase Inhibition : The compound has been shown to inhibit MEK1/2 kinases effectively, which are critical in the MAPK/ERK signaling pathway. This inhibition leads to reduced proliferation of acute leukemia cells (MV4-11 and MOLM13), with IC50 values around 0.3 µM and 1.2 µM respectively .
- Beta-secretase Inhibition : It has been identified as a potent inhibitor of beta-secretase (BACE), which is implicated in Alzheimer's disease pathology. The compound demonstrates favorable binding interactions that stabilize its activity against this target .
Cytotoxicity and Apoptosis
In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines by modulating critical pathways involved in cell survival and proliferation:
- Cytotoxic Effects : The compound has shown cytotoxicity against THP-1 cells with IC50 values indicating effective growth inhibition .
- Apoptotic Pathways : Mechanistic studies reveal that treatment with this compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Acute Myeloid Leukemia (AML) : In a study involving AML cell lines, the compound exhibited significant differentiation effects alongside cytotoxicity, suggesting potential therapeutic applications .
- Xenograft Models : Preclinical studies using xenograft models demonstrated dose-dependent tumor growth inhibition when treated with the compound, reinforcing its potential as an anticancer agent .
Properties
IUPAC Name |
(3S)-7-fluoro-3-(4-fluoro-3-pyrimidin-5-ylphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]isoindol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F5N5/c25-18-5-4-14(8-16(18)13-10-31-12-32-11-13)23(15-6-7-33-20(9-15)24(27,28)29)17-2-1-3-19(26)21(17)22(30)34-23/h1-12H,(H2,30,34)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQUVXUVXUGJFO-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC2(C3=CC(=C(C=C3)F)C4=CN=CN=C4)C5=CC(=NC=C5)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)C(=N[C@@]2(C3=CC(=C(C=C3)F)C4=CN=CN=C4)C5=CC(=NC=C5)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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